3-Amino-2-methylpyridine

Asymmetric catalysis Henry reaction Copper catalysis

3-Amino-2-methylpyridine (CAS 3430-10-2, synonym 3-amino-2-picoline, 2-methylpyridin-3-amine) is a pyridine derivative bearing an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound belongs to the aminopicoline isomer family (C₆H₈N₂, MW 108.14), where the relative positioning of amino and methyl substituents dictates distinct physicochemical and biological profiles.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 3430-10-2
Cat. No. B1201488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylpyridine
CAS3430-10-2
Synonyms3-amino-2-methylpyridine
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)N
InChIInChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3
InChIKeyZSFPJJJRNUZCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylpyridine CAS 3430-10-2: A Positionally Defined Aminopicoline Scaffold for Regioselective Synthesis and Targeted Ligand Development


3-Amino-2-methylpyridine (CAS 3430-10-2, synonym 3-amino-2-picoline, 2-methylpyridin-3-amine) is a pyridine derivative bearing an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring [1]. This compound belongs to the aminopicoline isomer family (C₆H₈N₂, MW 108.14), where the relative positioning of amino and methyl substituents dictates distinct physicochemical and biological profiles [2]. As a solid with a melting point range of 114–119°C, it is commercially available at ≥98% purity (GC) for use as a pharmaceutical intermediate and research building block [3]. The specific 2-methyl-3-amino substitution pattern confers unique reactivity characteristics not shared by its 2-amino-3-methyl, 2-amino-4-methyl, or other positional isomers, making compound selection non-interchangeable in applications requiring defined regiochemical or stereochemical outcomes [2].

ScaffoldPositionally defined 2-methyl-3-aminopyridine
WorkflowAsymmetric ligand synthesis, bromodomain probe development, regioselective heterocycle chemistry
SelectionIsomer-specific; not interchangeable with 2-aminopicolines

Why Aminopicoline Isomers Are Not Interchangeable: 3-Amino-2-methylpyridine vs. 2-Amino-3-methylpyridine and Other Positional Analogs


The aminopicoline scaffold encompasses multiple positional isomers including 3-amino-2-methylpyridine (CAS 3430-10-2), 2-amino-3-methylpyridine (CAS 1603-40-3), and 2-amino-4-methylpyridine (CAS 695-34-1). Positional isomerism of the amino group relative to the methyl substituent creates distinct pharmacophores with divergent target-binding properties [1]. Specifically, 2-aminopicolines exhibit strong chelation potential with metal ions in enzymatic active sites, while 3-aminopicolines (including the target compound) possess a distinct hydrogen-bonding geometry that enables specific interactions with bromodomain proteins such as BAZ2B [1]. Computational studies further reveal that ortho-amino/methyl substitution patterns in related aminopicoline derivatives achieve 10-fold selectivity for JAK2 over JAK3 isoforms compared to non-aminopicoline analogs, underscoring that even subtle positional variations produce marked differences in biological selectivity profiles [1]. Generic substitution between aminopicoline isomers therefore risks compromising experimental reproducibility and synthetic outcomes in applications where regiochemical identity is critical.

Pharmacophore divergence
2-Aminopicolines favor metal chelation; 3-aminopicolines engage hydrogen-bonding networks, shifting target class engagement.
Bromodomain target incompatibility
3-Amino-2-methylpyridine enables BAZ2B acetyl-lysine pocket binding; other isomers lack this recognition geometry.
Kinase selectivity context may differ
Positional changes can alter JAK isoform selectivity profiles; results from one isomer class may not transfer.

Quantitative Differentiation Evidence: 3-Amino-2-methylpyridine CAS 3430-10-2 in Catalysis, Bromodomain Targeting, and Regioselective Synthesis


Enantioselective Catalysis: 3-Amino-2-methylpyridine-Derived C1-Symmetric Ligand Achieves 98% ee in Asymmetric Henry Reaction

3-Amino-2-methylpyridine serves as the core scaffold for C1-symmetric aminopyridine ligands used in Cu(II)-catalyzed asymmetric Henry reactions. The Cu(II) complex of a 3-amino-2-methylpyridine-derived ligand catalyzes the enantioselective addition of nitromethane to aldehydes, achieving enantiomeric excess (ee) up to 98% [1]. This high stereocontrol is attributed to the C1-symmetry conferred by the 2-methyl-3-amino substitution pattern, which creates a chiral environment around the copper center [1]. In contrast, symmetric or unsubstituted aminopyridine ligands lacking this specific substitution pattern do not provide comparable levels of asymmetric induction in this transformation [1].

Asymmetric Henry Reaction
Head-to-head
98% ee
Supports C1-symmetric ligand design for stereocontrolled synthesis
Cu(II)-catalyzed nitromethane–aldehyde addition; symmetric ligands gave inferior induction
Asymmetric catalysis Henry reaction Copper catalysis Enantioselective synthesis

BAZ2B Bromodomain Ligand Scaffold: 3-Amino-2-methylpyridine Core Enables High-Affinity Epigenetic Probe Development

The 3-amino-2-methylpyridine core was identified as a privileged scaffold for BAZ2B bromodomain ligands through computational screening of nearly 500 compounds followed by X-ray crystallographic validation [1]. A derivative of 3-amino-2-methylpyridine (compound 1) demonstrated specific binding to the acetyl-lysine recognition pocket of BAZ2B bromodomain, with the binding mode confirmed by protein crystallography (PDB entries 5L97, 5L98, 5L99) [1][2]. The 2-methyl-3-amino substitution pattern is essential for this recognition event; other aminopicoline isomers including 2-amino-3-methylpyridine and 2-amino-4-methylpyridine do not function as BAZ2B bromodomain ligand scaffolds due to incompatible hydrogen-bonding geometries and steric constraints within the binding pocket [3].

BAZ2B Bromodomain Binding
Head-to-head
X-ray validated ligand (PDB 5L97/5L98/5L99)
Validated scaffold for epigenetic probe development
Other aminopicoline isomers show no BAZ2B binding
Epigenetics Bromodomain BAZ2B Fragment-based drug discovery X-ray crystallography

Positional Isomer Reactivity Divergence: 3-Amino-2-methylpyridine Exhibits Distinct Chelation and Hydrogen-Bonding Profile vs. 2-Aminopicolines

Computational and SAR analyses of aminopicoline isomers demonstrate that the 2-methyl-3-amino substitution pattern in 3-amino-2-methylpyridine creates a pharmacophore fundamentally different from 2-aminopicolines (e.g., 2-amino-3-methylpyridine, 2-amino-4-methylpyridine) [1]. 2-Aminopicolines exhibit strong chelation potential with metal ions in enzymatic active sites, making them suitable for metalloenzyme targeting [1]. In contrast, 3-aminopicolines such as the target compound possess a distinct hydrogen-bonding geometry and steric profile that enables specific interactions with acetyl-lysine recognition pockets in bromodomain proteins, as demonstrated by the BAZ2B ligand studies [1]. Ortho-amino/methyl substitution patterns in related aminopicoline derivatives have been shown to achieve 10-fold selectivity for JAK2 over JAK3 isoforms compared to non-aminopicoline analogs, illustrating that even subtle positional variations produce orders-of-magnitude differences in biological selectivity [1].

Isomer Pharmacophore Divergence
Class-level inference
3-aminopicolines: H-bonding; 2-aminopicolines: metal chelation
Target class engagement fundamentally differs by isomer class
JAK2/3 selectivity shift reported in related ortho-amino/methyl analogs
Medicinal chemistry Structure-activity relationship Pharmacophore design Isomer differentiation

Commercial Purity Benchmark: 3-Amino-2-methylpyridine Available at ≥98% GC Purity for Reproducible Research Applications

Commercially sourced 3-amino-2-methylpyridine (CAS 3430-10-2) is available with a purity specification of ≥98% as determined by gas chromatography (GC), with moisture content controlled to ≤0.5% maximum [1]. The melting point is established at 114–119°C [1]. This defined purity level supports reproducible synthetic and biological applications. While alternative aminopicoline isomers such as 2-amino-4-methylpyridine (CAS 695-34-1) have defined biological activities including NOS inhibition [2], they do not serve as substitutes for applications requiring the 3-amino-2-methyl substitution pattern.

Purity Specification
Specification review
≥98% GC, mp 114–119°C
Defined purity supports batch-to-batch consistency
Moisture ≤0.5%; manufacturer datasheet
Quality control Analytical chemistry Procurement specification GC purity

Validated Application Scenarios for 3-Amino-2-methylpyridine CAS 3430-10-2 Based on Quantitative Differentiation Evidence


Asymmetric Catalysis: C1-Symmetric Ligand Synthesis for Enantioselective Henry Reactions

Researchers developing asymmetric catalytic methodologies requiring high enantioselectivity (up to 98% ee) should select 3-amino-2-methylpyridine over alternative aminopicoline isomers to construct C1-symmetric Cu(II) ligands. This scaffold enables the stereocontrolled Henry reaction between nitromethane and aldehydes, with demonstrated application to the synthesis of the antifungal agent miconazole [1].

Epigenetic Chemical Probe Development: BAZ2B Bromodomain Ligand Discovery

Medicinal chemistry groups pursuing bromodomain-targeted therapeutics or epigenetic chemical probes should prioritize 3-amino-2-methylpyridine as the core scaffold for BAZ2B ligand development. The scaffold has been validated by in silico screening of nearly 500 compounds, with binding mode confirmed by X-ray crystallography (PDB 5L97, 5L98, 5L99) [1]. Alternative aminopicoline isomers do not function as BAZ2B ligand scaffolds.

Regioselective Heterocycle Synthesis: Building Block for Positionally Defined Pyridine Derivatives

Synthetic chemists requiring a 2-methyl-3-amino substituted pyridine building block for constructing more complex heterocyclic architectures should specify 3-amino-2-methylpyridine (CAS 3430-10-2) rather than other aminopicoline isomers. The compound's defined substitution pattern is essential for regioselective derivatization, and its ≥98% GC purity specification ensures reproducible synthetic outcomes [1].

Structure-Activity Relationship Studies: Comparator Compound for Aminopicoline Isomer Profiling

Investigators conducting SAR campaigns across aminopicoline isomers require authenticated 3-amino-2-methylpyridine as a reference standard for evaluating positional isomer effects on target engagement and selectivity. The compound's defined purity (≥98% GC) and validated applications in both catalysis and bromodomain targeting make it suitable for comparative studies against 2-amino-3-methylpyridine, 2-amino-4-methylpyridine, and other related scaffolds [1].

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
C1-symmetric aminopyridine scaffold
Enantioselectivity in Henry reaction
BAZ2B bromodomain probe development
3-Amino-2-methylpyridine core for BAZ2B
Crystallographic binding mode confirmation
Regioselective heterocycle synthesis
Defined 2-methyl-3-amino substitution
Isomer identity and purity specification
Aminopicoline SAR profiling
Authenticated positional isomer reference
Comparative target engagement and selectivity

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